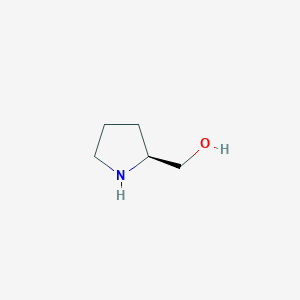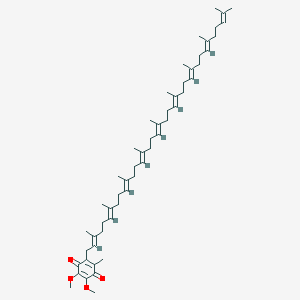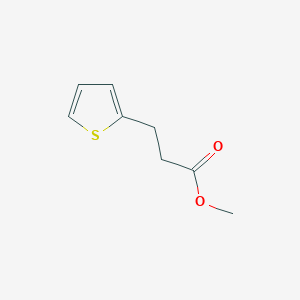
L-Iditol hexaacetate
Vue d'ensemble
Description
L-Iditol hexaacetate is a chemical compound with the molecular formula C18H26O12 and a molecular weight of 434.39 g/mol . It is a derivative of L-iditol, where all six hydroxyl groups are acetylated. This compound is primarily used in proteomics research and has applications in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-Iditol hexaacetate can be synthesized through the acetylation of L-iditol. The process involves reacting L-iditol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .
Analyse Des Réactions Chimiques
Types of Reactions: L-Iditol hexaacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield L-iditol and acetic acid.
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to L-iditol.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acid/base solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: L-iditol and acetic acid.
Oxidation: Aldehydes or carboxylic acids.
Reduction: L-iditol.
Applications De Recherche Scientifique
L-Iditol hexaacetate is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in organic synthesis and is used in the preparation of various derivatives.
Biology: It is used in studies related to carbohydrate metabolism and enzyme interactions.
Medicine: Research involving this compound includes its potential role in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of L-iditol hexaacetate involves its interaction with specific enzymes and biochemical pathways. The acetyl groups can be hydrolyzed, releasing L-iditol, which then participates in various metabolic processes. The compound’s effects are mediated through its ability to modify enzyme activity and influence metabolic pathways .
Comparaison Avec Des Composés Similaires
L-Iditol: The parent compound of L-iditol hexaacetate.
D-Glucitol hexaacetate: A similar compound with a different stereochemistry.
Penta-O-acetyl-D-glucitol: Another acetylated sugar derivative
Uniqueness: this compound is unique due to its specific stereochemistry and the complete acetylation of all hydroxyl groups. This makes it particularly useful in studies involving stereospecific interactions and enzymatic processes .
Propriétés
IUPAC Name |
[(2S,3R,4R,5S)-2,3,4,5,6-pentaacetyloxyhexyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3/t15-,16-,17+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVBTKVPPOFGAT-WNRNVDISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]([C@H]([C@@H]([C@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Methyl (E)-3-[2-butyl-1-[(4-carbomethoxyphenyl)methyl]imidazol-5-YL]-2-(2-thienylmethyl)-2-propenoate](/img/structure/B19667.png)
![Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate](/img/structure/B19668.png)


